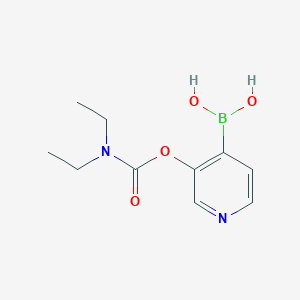
3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid is a boronic acid derivative with the molecular formula C10H15BN2O4 and a molecular weight of 238.05 g/mol.
Mechanism of Action
Target of Action
The primary target of 3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid, also known as {3-[(diethylcarbamoyl)oxy]pyridin-4-yl}boronic acid, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
As a boron reagent, it is likely to have properties that have been tailored for application under specific suzuki-miyaura coupling conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . Therefore, the efficacy and stability of the compound are likely to be influenced by these conditions .
Biochemical Analysis
Biochemical Properties
3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor. The boronic acid moiety in this compound forms reversible covalent bonds with the active site serine residues of proteases, thereby inhibiting their activity . Additionally, it has been observed to interact with proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects gene expression patterns and metabolic flux within the cell, ultimately impacting cellular growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with hydroxyl and amino groups of target proteins, leading to enzyme inhibition or activation . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target interactions and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for optimizing the therapeutic potential of this compound while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis . The interactions with specific enzymes, such as those involved in amino acid and nucleotide metabolism, highlight the compound’s role in maintaining cellular metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various intracellular compartments . The localization and accumulation of this compound within specific tissues are influenced by its interactions with transport proteins and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments influences the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of recyclable catalysts and solvents can also enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid has a wide range of applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
4-(Trifluoromethyl)phenylboronic Acid: Known for its use in protecting groups and functional group transformations.
2-Pyridylboronic Acid: Another pyridine-based boronic acid with applications in organic synthesis.
Uniqueness
3-((Diethylcarbamoyl)oxy)pyridine-4-boronic acid is unique due to its specific structure, which combines a pyridine ring with a diethylcarbamoyl group and a boronic acid moiety. This combination imparts unique chemical properties and reactivity, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
[3-(diethylcarbamoyloxy)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-3-13(4-2)10(14)17-9-7-12-6-5-8(9)11(15)16/h5-7,15-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQBRXMTXQEANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)OC(=O)N(CC)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
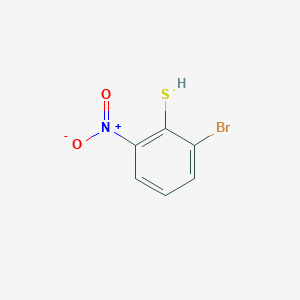
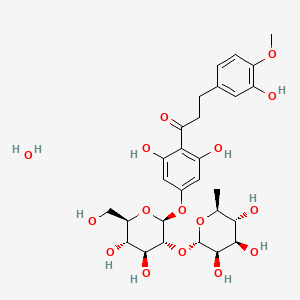
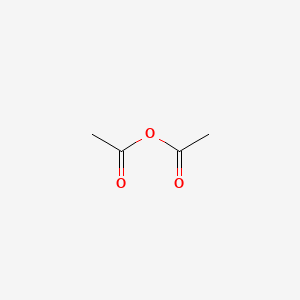
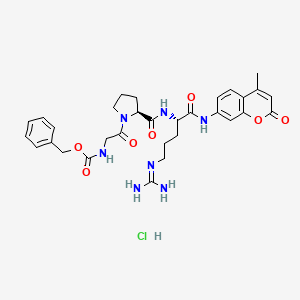
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)
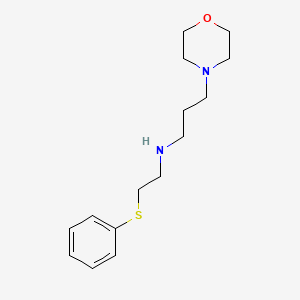
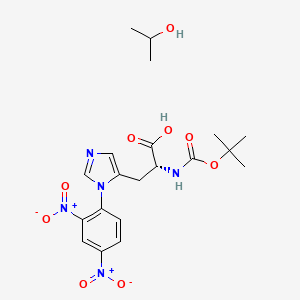
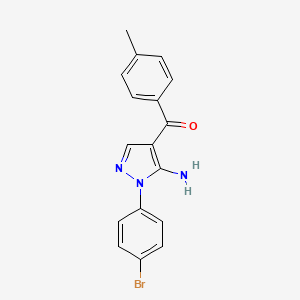
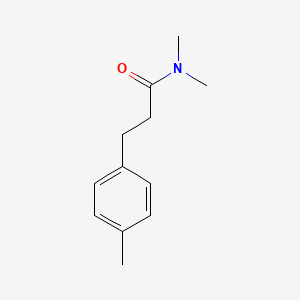

![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)
![CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B6355082.png)
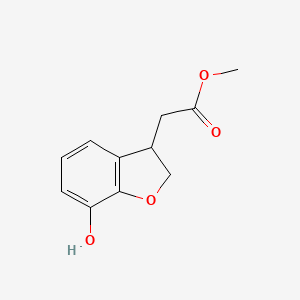
![4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride](/img/structure/B6355096.png)
